Ursodeoxycholylglycine sodium
Overview
Description
Ursodeoxycholylglycine sodium, also known as glycoursodeoxycholic acid sodium, is a bile acid-glycine conjugate. It is a secondary bile acid produced by the action of enzymes in the microbial flora of the colonic environment. This compound is known for its therapeutic potential, particularly in the treatment of liver diseases and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursodeoxycholylglycine sodium is synthesized through the conjugation of ursodeoxycholic acid with glycine. The process involves the activation of the carboxylic acid group of ursodeoxycholic acid, followed by its reaction with glycine to form the amide bond. This reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ursodeoxycholylglycine sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its therapeutic properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Ursodeoxycholylglycine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying bile acid chemistry and conjugation reactions.
Biology: The compound is studied for its role in cellular processes such as apoptosis, autophagy, and mitochondrial function.
Medicine: this compound is investigated for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and metabolic conditions.
Industry: It is used in the formulation of pharmaceuticals and as a research tool in drug development
Mechanism of Action
Ursodeoxycholylglycine sodium exerts its effects through several mechanisms:
Cytoprotective Effects: It protects cells from oxidative stress and apoptosis by modulating mitochondrial function and enhancing cellular autophagy.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines and pathways.
Cholestatic Effects: It improves bile flow and reduces bile acid toxicity by modulating bile acid transporters and receptors
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic acid: Another bile acid-glycine conjugate with similar therapeutic properties.
Taurochenodeoxycholic acid: A taurine-conjugated bile acid with distinct biological activities.
Lithocholic acid: A secondary bile acid with different metabolic and therapeutic profiles.
Uniqueness
Ursodeoxycholylglycine sodium is unique due to its specific conjugation with glycine, which imparts distinct cytoprotective and anti-inflammatory properties. Its ability to modulate mitochondrial function and enhance autophagy sets it apart from other bile acid derivatives .
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-LWADHXPTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92411-07-9 | |
Record name | Ursodeoxycholylglycine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | URSODEOXYCHOLYLGLYCINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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